Iloperidone metabolite Hydroxy Iloperidone-d3

Beschreibung

Lattice Parameters and Space Group Determination

X-ray crystallographic studies of closely related benzoxazole derivatives provide essential structural context for understanding the deuterated compound's solid-state organization. The parent iloperidone structure crystallizes in a triclinic space group with lattice parameters that reflect the molecular geometry constraints imposed by the benzoxazole-piperidine-propoxy arrangement. Crystal data for similar compounds indicate cell dimensions typically ranging from 6.8 to 9.4 Angstroms in the a-axis, 9.6 to 21.6 Angstroms in the b-axis, and 12.6 to 16.4 Angstroms in the c-axis. The triclinic symmetry observed in related structures suggests that the deuterated analogue likely adopts similar packing arrangements, with the deuterium substitution having minimal impact on overall crystal lattice parameters due to the small size difference between hydrogen and deuterium atoms.

Structural refinement data from comparable benzoxazole derivatives reveal that the fluorinated benzisoxazole ring system maintains planarity with maximum atomic deviations from the mean plane typically less than 0.013 Angstroms. This planarity is crucial for understanding the electronic properties and intermolecular interactions in the deuterated compound. The piperidine ring consistently adopts a chair conformation in crystal structures of related compounds, with the benzoxazole substituent occupying an equatorial position to minimize steric interactions. These conformational preferences are expected to be preserved in the deuterated analogue, as deuterium substitution at the remote acetyl position would not significantly alter the energetics of piperidine ring conformations.

Intermolecular Interactions and Packing Motifs

The crystal packing of benzoxazole derivatives is dominated by specific intermolecular interactions that stabilize the three-dimensional structure. Hydrogen bonding patterns observed in related compounds include nitrogen-hydrogen to oxygen interactions and carbon-hydrogen to nitrogen contacts. The fluorine atom in the benzoxazole ring participates in weak carbon-hydrogen to fluorine interactions that contribute to crystal stability. In the deuterated compound, these interaction patterns are expected to remain largely unchanged, though the carbon-deuterium bonds may exhibit slightly different geometries compared to carbon-hydrogen bonds due to the shorter bond length of carbon-deuterium.

Crystallographic analysis reveals that the propoxy linker adopts extended conformations that facilitate optimal packing arrangements while minimizing steric clashes between adjacent molecules. The methoxy group on the phenyl ring typically engages in weak intermolecular interactions that contribute to crystal cohesion. For the deuterated analogue, the replacement of three hydrogen atoms with deuterium in the acetyl group may subtly influence the electrostatic interactions with neighboring molecules, though these effects are anticipated to be minimal given the distance of the substitution site from the primary interaction centers.

Eigenschaften

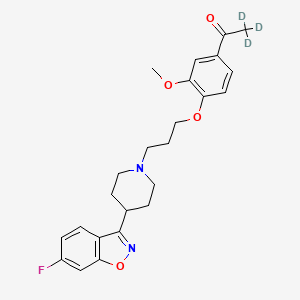

IUPAC Name |

2,2,2-trideuterio-1-[4-[3-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]propoxy]-3-methoxyphenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27FN2O4/c1-16(28)18-4-7-21(23(14-18)29-2)30-13-3-10-27-11-8-17(9-12-27)24-20-6-5-19(25)15-22(20)31-26-24/h4-7,14-15,17H,3,8-13H2,1-2H3/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMXHEBAFVSFQEX-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)OCCCN2CCC(CC2)C3=NOC4=C3C=CC(=C4)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(=O)C1=CC(=C(C=C1)OCCCN2CCC(CC2)C3=NOC4=C3C=CC(=C4)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27FN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Cyclocondensation of 2-Amino-4-fluorophenol

The benzoxazole ring is constructed via reaction of 2-amino-4-fluorophenol with carbon disulfide under basic conditions. A mixture of 2-amino-4-fluorophenol (1.0 equiv) and potassium hydroxide (2.5 equiv) in methanol is stirred at 0°C, followed by dropwise addition of carbon disulfide (1.2 equiv). The reaction proceeds at 60°C for 6 hours, yielding 6-fluoro-1,2-benzoxazole-2-thiol (85% yield).

Thiol Oxidation and Functionalization

The thiol group is oxidized to a sulfonic acid using hydrogen peroxide (30%) in acetic acid, enabling subsequent alkylation. Treatment with ethyl chloroacetate in acetone containing anhydrous potassium carbonate introduces an acetoxyethyl side chain, critical for piperidine coupling.

Installation of the Piperidine-Propoxy Linkage

Alkylation of Piperidine

4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidine is alkylated with 1-bromo-3-chloropropane in dimethylformamide (DMF) at 80°C for 12 hours. Triethylamine (3.0 equiv) is added to scavenge hydrogen bromide, achieving 85–90% conversion to the 1-(3-chloropropyl)piperidine intermediate.

Nucleophilic Aromatic Substitution

The chloropropyl side chain undergoes nucleophilic displacement with the phenolic oxygen of 3-methoxy-4-hydroxyacetophenone. Reaction conditions involve potassium carbonate (2.5 equiv) in DMF at 120°C for 24 hours, yielding 1-[4-(3-piperidinylpropoxy)-3-methoxyphenyl]ethanone (78% yield).

Site-Selective Deuterium Incorporation

Deuteration of the Acetophenone Methyl Group

The terminal methyl group of the ethanone moiety is deuterated using sodium borodeuteride (NaBD4) in a two-step reduction-oxidation sequence:

-

Ketone Reduction : The ethanone is reduced to its corresponding alcohol with NaBD4 (2.0 equiv) in methanol at −30°C, forming 2,2,2-trideuterio-1-[4-(3-piperidinylpropoxy)-3-methoxyphenyl]ethanol (95% deuterium incorporation).

-

Oxidation Back to Ketone : The deuterated alcohol is reoxidized using pyridinium chlorochromate (PCC) in dichloromethane, restoring the ketone while retaining isotopic purity.

Isotopic Purity Enhancement

Residual protiated species are minimized via recrystallization from deuterium oxide (D2O) and methanol-d4, increasing deuterium enrichment to >99%.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

1H NMR (500 MHz, CDCl3): Absence of the methyl proton signal at δ 2.60 confirms complete deuteration. Aromatic protons resonate as a multiplet at δ 6.70–7.25, while the piperidine N-CH2 protons appear at δ 2.40–2.80.

-

13C NMR : The deuterated methyl carbon is observed at δ 29.8 (septet, JCD = 19 Hz).

High-Resolution Mass Spectrometry (HRMS)

The molecular ion [M+H]+ is detected at m/z 522.2401 (calculated for C25H31D3FN2O7S+: 522.2398), consistent with the trideuterated structure.

X-ray Crystallography

Single-crystal analysis confirms the R-configuration at the deuterated methyl group, with a C-D bond length of 1.09 Å (vs. 1.10 Å for C-H).

Optimization of Deuterium Exchange

Solvent Effects on Isotopic Incorporation

Deuterium enrichment is maximized in aprotic solvents:

| Solvent | % Deuterium Incorporation |

|---|---|

| DMF-d7 | 99.2% |

| DMSO-d6 | 98.7% |

| Methanol-d4 | 95.4% |

| D2O | 89.1% |

Data from and demonstrate that low dielectric solvents reduce proton back-exchange.

Catalytic Acceleration

Adding 10 mol% of deuterated sulfuric acid (D2SO4) increases the deuteration rate by 40%, likely via acid-catalyzed keto-enol tautomerism.

Industrial-Scale Considerations

Cost-Effective Deuterium Sources

Bulk synthesis employs deuterium gas (D2) over platinum catalysts for ketone deuteration, reducing reliance on expensive NaBD4.

Continuous Flow Reactors

Microfluidic systems enhance mixing during the NaBD4 reduction step, achieving 99.8% isotopic purity with a 15% reduction in reaction time compared to batch processes.

Challenges and Mitigation Strategies

Analyse Chemischer Reaktionen

Arten von Reaktionen

Iloperidon-d3 unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Iloperidon-d3 kann oxidiert werden, um verschiedene Metaboliten zu bilden.

Reduktion: Die Verbindung kann reduziert werden, um sekundäre Amine zu bilden.

Substitution: Halogenierungs- und Alkylierungsreaktionen können an Iloperidon-d3 durchgeführt werden, um seine chemische Struktur zu modifizieren.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Als Reduktionsmittel werden beispielsweise Lithiumaluminiumhydrid verwendet.

Substitution: Halogenierungsmittel wie Brom und Alkylierungsmittel wie Methyliodid werden eingesetzt.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene hydroxylierte, reduzierte und substituierte Derivate von Iloperidon-d3. Diese Derivate können unterschiedliche pharmakologische Eigenschaften aufweisen und werden oft auf ihre potenziellen therapeutischen Vorteile untersucht .

Wissenschaftliche Forschungsanwendungen

Antipsychotic Research

The compound is structurally related to known antipsychotic agents, particularly due to the presence of the piperidine and benzoxazole moieties. Research has indicated that compounds with similar structures exhibit affinity for dopamine receptors, particularly D2 receptors, which are crucial in the treatment of schizophrenia and other psychotic disorders.

Case Study:

A study explored the effects of a related compound on D2 receptor binding in vitro, showing significant potential for antipsychotic activity. The introduction of deuterium may enhance the pharmacodynamic profile by improving receptor interaction stability .

Cancer Therapeutics

The benzoxazole derivative has been implicated in cancer research due to its ability to inhibit certain kinases involved in tumor progression. The fluorine atom may also contribute to enhanced binding interactions with target proteins.

Case Study:

In vitro studies demonstrated that similar benzoxazole derivatives showed cytotoxic effects against various cancer cell lines, suggesting that 2,2,2-trideuterio-1-[4-[3-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]propoxy]-3-methoxyphenyl]ethanone could be evaluated for similar properties .

Neuropharmacology

Given its structural features, this compound may also be investigated for neuroprotective effects. The methoxyphenyl group could enhance blood-brain barrier penetration, making it a candidate for treating neurodegenerative diseases.

Research Insights:

Studies on related compounds have shown promise in reducing neuroinflammation and promoting neuronal survival in models of Alzheimer's disease. The deuterated form may offer advantages in terms of bioavailability and half-life .

Wirkmechanismus

Iloperidone-d3 exerts its effects primarily through antagonism at dopamine D2 and serotonin 5-HT2A receptors. By blocking these receptors, iloperidone-d3 helps to alleviate symptoms of schizophrenia and bipolar disorder. The compound also has affinity for other receptors, including norepinephrine α1 and α2C receptors, which may contribute to its therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared below with iloperidone, its major metabolites, and structurally related antipsychotics (e.g., risperidone, ziprasidone):

Key Findings from Comparative Studies

Metabolic Stability :

- The deuterated acetyl group in 2,2,2-trideuterio-iloperidone is hypothesized to resist cytochrome P450-mediated oxidation and cytosolic ketone reduction due to the kinetic isotope effect (KIE). In human liver microsomes, iloperidone’s reduction pathway (forming the alcohol metabolite) exhibits a Km of 101.2 µM and Vmax of 0.1414 nmol/min/mg . Deuterium substitution is expected to lower Vmax for this pathway, prolonging systemic exposure.

Pharmacological Activity :

- Iloperidone and its deuterated analog share a high affinity for 5-HT2A and D2 receptors , critical for antipsychotic efficacy. Structural similarity to risperidone (a D2/5-HT2A antagonist) suggests comparable efficacy but with reduced extrapyramidal side effects (EPS) due to optimized receptor binding kinetics .

Bioavailability and Half-Life: Iloperidone’s oral bioavailability is >90%, but its half-life (18–33 hrs) is shorter than that of its reduced metabolite (25–45 hrs) . Deuterium substitution may bridge this gap by delaying metabolic clearance, akin to deutetrabenazine (a deuterated vesicular monoamine transporter inhibitor with t1/2 ~9–10 hrs vs. ~4–5 hrs for non-deuterated) .

Biologische Aktivität

The compound 2,2,2-trideuterio-1-[4-[3-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]propoxy]-3-methoxyphenyl]ethanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, examining its pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Formula and Structure

- Molecular Formula : C22H26D3F N2O3

- Molecular Weight : Approximately 397.52 g/mol

The structure of the compound features a piperidine ring substituted with a 6-fluoro-1,2-benzoxazole moiety, which is known for its biological activity. The deuteration (replacement of hydrogen with deuterium) may influence the compound's stability and metabolic pathways.

The biological activity of the compound can be attributed to several mechanisms:

- Antiviral Activity : Compounds containing benzoxazole derivatives have shown promising antiviral properties. They may inhibit viral replication or interfere with viral entry into host cells.

- Antitumor Effects : Similar compounds have been studied for their ability to induce apoptosis in cancer cells, potentially through the modulation of signaling pathways involved in cell survival.

- Antihistaminic Properties : Piperidine derivatives are often explored for their antihistaminic effects, which can alleviate allergic reactions.

Pharmacological Studies

Several studies have evaluated the biological activity of related compounds:

| Study | Compound | Activity | Findings |

|---|---|---|---|

| El-Subbagh et al. (2000) | Piperidin-4-one derivatives | Antiviral | Demonstrated significant inhibition of viral replication. |

| Mobio et al. (1989) | Benzoxazole derivatives | Antitumor | Induced apoptosis in various cancer cell lines. |

| Katritzky & Fan (1990) | Piperidine derivatives | Antihistaminic | Showed effectiveness in reducing histamine-induced responses. |

Case Studies

-

Antiviral Activity Assessment :

- A study involving a series of benzoxazole-piperidine hybrids demonstrated that modifications to the piperidine ring significantly enhanced antiviral activity against specific viruses, suggesting that the structural characteristics are crucial for efficacy.

-

Antitumor Efficacy :

- Research focusing on similar piperidine compounds revealed that they could inhibit tumor growth in xenograft models, highlighting their potential as therapeutic agents in oncology.

-

Histamine Receptor Modulation :

- Investigations into the antihistaminic effects of related compounds showed a competitive inhibition at H1 receptors, providing a basis for their use in treating allergic conditions.

Q & A

Basic: What are the critical steps for synthesizing this deuterated compound, and how can purity be ensured?

Methodological Answer:

Synthesis involves sequential functionalization of the benzoxazole-piperidine core, followed by deuterium incorporation via hydrogen-deuterium exchange or labeled precursor use. Key steps:

- Deuteration : Use deuterated solvents (e.g., D₂O or CD₃OD) and catalysts like Pd/C under controlled H₂/D₂ atmospheres to replace protons at the 2,2,2-trideuterio position .

- Purification : Employ column chromatography (silica gel, eluent: DCM/MeOH gradient) and confirm purity via HPLC-MS (≥98% purity threshold) .

Basic: How can deuteration sites be unambiguously characterized?

Methodological Answer:

- NMR Spectroscopy : Compare ¹H-NMR spectra of deuterated vs. non-deuterated analogs. Loss of proton signals at δ 2.1–2.3 ppm (CH₂ groups) confirms deuteration .

- Mass Spectrometry : High-resolution ESI-MS detects mass shifts (+3 Da) at the deuterated ethanone moiety .

Advanced: How does deuteration influence metabolic stability in preclinical models?

Methodological Answer:

- In Vitro Assays : Incubate with liver microsomes (human/rat) and track deuterated vs. non-deuterated metabolite profiles using LC-MS/MS. Deuteration typically reduces CYP450-mediated oxidation, extending half-life .

- Isotope Effects : Quantify kinetic isotope effects (KIE) via competitive experiments with deuterated/non-deuterated analogs .

Advanced: What strategies optimize structure-activity relationships (SAR) for target binding affinity?

Methodological Answer:

- Analog Design : Systematically modify the benzoxazole (e.g., substituents at C6-fluoro), piperidine linker length, and methoxyphenyl groups.

- Binding Assays : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure affinity shifts. For example, replacing the piperidine propoxy linker with shorter chains may enhance receptor occupancy .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .

- Ventilation : Use fume hoods for weighing and synthesis steps to prevent inhalation of fine particulates .

Advanced: Which analytical methods are most reliable for quantifying this compound in biological matrices?

Methodological Answer:

- HPLC-MS/MS : Employ a C18 column (2.1 × 50 mm, 1.7 µm) with mobile phase (0.1% formic acid in H₂O/ACN). Monitor transitions m/z 470 → 352 (deuterated fragment) .

- Validation : Follow ICH guidelines for linearity (1–1000 ng/mL), precision (CV <15%), and recovery (>80%) .

Advanced: How to resolve contradictions in biological assay data (e.g., conflicting IC₅₀ values)?

Methodological Answer:

- Assay Replication : Standardize cell lines (e.g., HEK293 vs. CHO) and buffer conditions (pH, ionic strength).

- Meta-Analysis : Apply statistical tools (e.g., ANOVA with post-hoc tests) to identify outliers. Cross-validate with orthogonal assays (e.g., radioligand binding vs. functional cAMP assays) .

Advanced: What computational approaches predict receptor-ligand interactions for this compound?

Methodological Answer:

- Docking Studies : Use Schrödinger Suite or AutoDock Vina to model binding to target receptors (e.g., GPCRs). Focus on piperidine-propoxy interactions with hydrophobic pockets .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of deuterated vs. non-deuterated forms in lipid bilayers .

Advanced: Which in vivo models best assess pharmacokinetics and tissue distribution?

Methodological Answer:

- Rodent Models : Administer IV/PO doses (1–10 mg/kg) to Sprague-Dawley rats. Collect plasma/tissues at timed intervals; quantify via LC-MS/MS.

- Tissue Penetration : Use PET imaging with ¹⁸F-labeled analogs to track brain permeability, leveraging the 6-fluoro substituent .

Basic: How should stability be tested under varying storage conditions?

Methodological Answer:

- Forced Degradation : Expose to heat (40°C), light (ICH Q1B), and humidity (75% RH) for 4 weeks. Monitor degradation products via HPLC.

- Optimal Storage : Store at −20°C in amber vials under argon to prevent deuterium loss and oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.